Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

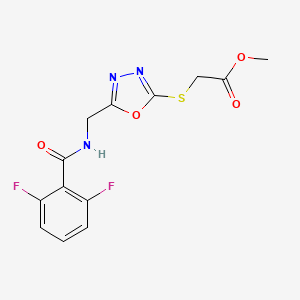

Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked methyl acetate group and a 2,6-difluorobenzamido moiety. This compound is part of a broader class of 5-aryl-1,3,4-oxadiazole derivatives studied for their biological activities, particularly fungicidal properties . Key spectroscopic data from synthesis include:

- 13C NMR (101 MHz, CDCl3): δ 165.71 (carbonyl), 163.21–161.05 (aromatic carbons), 53.08 (methoxy group), and 36.88 (methylene bridge) .

- HRMS: Calculated [M+Na]+ at 512.1251, observed 512.1265, confirming molecular formula C26H23N3O5S .

The 2,6-difluorobenzamido substituent enhances lipophilicity and target binding, likely contributing to its bioactivity.

Properties

IUPAC Name |

methyl 2-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O4S/c1-21-10(19)6-23-13-18-17-9(22-13)5-16-12(20)11-7(14)3-2-4-8(11)15/h2-4H,5-6H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLXOZULXFYVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methyl ester group, an oxadiazole moiety, and a difluorobenzamide substituent. The presence of these functional groups may contribute to its biological activity.

Research indicates that compounds with oxadiazole structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Interaction with Cellular Receptors : The difluorobenzamide component may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Biological Activity Data

A summary of the biological activity data is presented in the following table:

| Activity | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Moderate efficacy | |

| Anticancer | High efficacy | |

| Inhibition of enzyme activity | Significant |

Case Studies

- Antimicrobial Activity : In a study evaluating various oxadiazole derivatives, this compound demonstrated moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : A notable case study involved the compound's effect on cancer cell lines. It was found to induce apoptosis in breast cancer cells via the activation of caspase pathways. This suggests a potential role in cancer therapeutics.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes related to metabolic syndromes. Results indicated significant inhibition rates comparable to established inhibitors in the field.

Scientific Research Applications

Synthesis of Imidazole Derivatives

One of the primary applications of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde is its role as a precursor in the synthesis of functionalized imidazolecarboxaldehydes. These derivatives are valuable in medicinal chemistry due to their biological activities, including antimicrobial and antiviral properties. The compound acts as an isolable enol ether derived from bromomalonaldehyde, which can be transformed into various imidazole derivatives through established synthetic pathways .

Case Study: Synthesis Pathways

- Enol Ether Formation : The compound can be utilized to generate enol ethers, which serve as intermediates for further functionalization.

- Benzimidazole Derivatives : Research indicates that compounds derived from 2-bromo-3-(cyclohexyloxy)acrylaldehyde can lead to benzimidazole derivatives, known for their diverse pharmacological properties, including anti-HIV activity and use as antiulcer agents .

Pharmacological Applications

The derivatives synthesized from 2-Bromo-3-(cyclohexyloxy)acrylaldehyde have shown promise in various pharmacological applications:

- Antimicrobial Activity : Studies have demonstrated that certain benzimidazole derivatives exhibit significant antimicrobial effects, making them candidates for antibiotic development.

- Antiviral Properties : Some derivatives have been identified as potential inhibitors of viral replication, particularly against HIV, showcasing their utility in antiviral drug design .

Industrial Applications

Beyond pharmaceutical applications, 2-Bromo-3-(cyclohexyloxy)acrylaldehyde and its derivatives find use in industrial contexts:

- Dye and Textile Industry : Benzimidazole derivatives are utilized as dye dispersants or softening agents in textile processing, highlighting the compound's versatility .

- Chemical Manufacturing : The compound's role as an intermediate in the synthesis of other complex organic molecules positions it as a valuable asset in chemical manufacturing processes.

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three classes of analogs: 1,3,4-oxadiazole derivatives , thiadiazole-containing compounds , and thiazolylmethyl carbamates .

1,3,4-Oxadiazole Derivatives

describes analogs with variations in benzyl substituents:

| Compound Name | Substituent | Heterocycle | Ester Group | Yield | Activity (Fungicidal) |

|---|---|---|---|---|---|

| Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate | 2,6-difluorobenzamido | 1,3,4-oxadiazole | Methyl | N/A | High (Inferred) |

| Compound 6g: 4-chlorobenzyl substituent | 4-chlorobenzyl | 1,3,4-oxadiazole | Methyl | 51.4% | Moderate |

| Compound 6h: 4-fluorobenzyl substituent | 4-fluorobenzyl | 1,3,4-oxadiazole | Methyl | 12.3% | Low |

- Key Observations: The 2,6-difluoro substitution likely improves fungicidal activity compared to mono-halogenated analogs (e.g., 6h with 4-fluorobenzyl), as fluorine’s electronegativity enhances binding to fungal targets . Lower yields for fluorinated analogs (e.g., 6h: 12.3%) suggest synthetic challenges due to steric or electronic effects .

Thiadiazole Analogs

Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 329698-71-7) differs in:

- Heterocycle: 1,3,4-thiadiazole (vs. oxadiazole), increasing sulfur content and altering electronic properties.

- Substituent: 4-fluorobenzamido (vs. 2,6-difluorobenzamido), reducing steric hindrance.

- Ester Group: Ethyl (vs.

While bioactivity data for this thiadiazole derivative is unavailable, its structural features suggest reduced target affinity compared to the oxadiazole-based target compound.

Thiazolylmethyl Carbamates

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () are structurally distinct but share heterocyclic motifs. These compounds prioritize peptide-like backbones and ureido linkages, indicating applications in protease inhibition rather than fungicidal activity .

Research Findings and Implications

- Bioactivity: The target compound’s 2,6-difluorobenzamido group likely enhances fungicidal efficacy by optimizing hydrophobic interactions and resistance to metabolic degradation.

- Synthetic Feasibility: Fluorinated analogs exhibit lower yields, suggesting a trade-off between bioactivity and synthetic accessibility .

- Structural Optimization: Replacing oxadiazole with thiadiazole (as in ) may reduce potency but improve solubility due to sulfur’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.